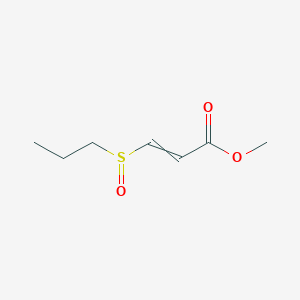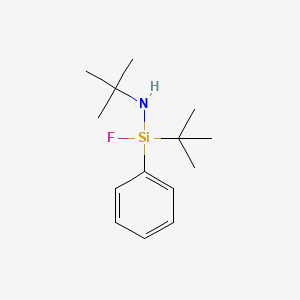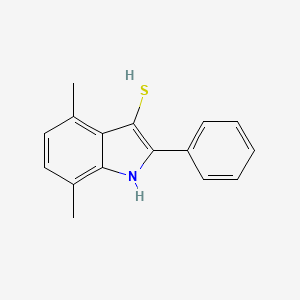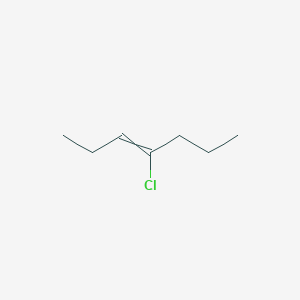![molecular formula C7H17N3O B14526920 Urea, N-[2-(dimethylamino)ethyl]-N'-ethyl- CAS No. 62594-29-0](/img/structure/B14526920.png)
Urea, N-[2-(dimethylamino)ethyl]-N'-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-[2-(dimethylamino)ethyl]-N’-ethyl- is an organic compound with the molecular formula C5H13N3O It is a derivative of urea, where the hydrogen atoms are substituted with dimethylaminoethyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[2-(dimethylamino)ethyl]-N’-ethyl- typically involves the reaction of ethyl isocyanate with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C2H5NCO+H2NCH2CH2N(CH3)2→C5H13N3O
Industrial Production Methods
In industrial settings, the production of Urea, N-[2-(dimethylamino)ethyl]-N’-ethyl- involves large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and purity, often involving the use of catalysts and specific reaction parameters to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Urea, N-[2-(dimethylamino)ethyl]-N’-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the dimethylaminoethyl or ethyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Urea, N-[2-(dimethylamino)ethyl]-N’-ethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which Urea, N-[2-(dimethylamino)ethyl]-N’-ethyl- exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. For example, it may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylurea: A simpler derivative of urea with two methyl groups.
Ethylurea: A derivative of urea with an ethyl group.
N,N-Diethylurea: A derivative of urea with two ethyl groups.
Uniqueness
Urea, N-[2-(dimethylamino)ethyl]-N’-ethyl- is unique due to the presence of both dimethylaminoethyl and ethyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
62594-29-0 |
|---|---|
Molecular Formula |
C7H17N3O |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-ethylurea |
InChI |
InChI=1S/C7H17N3O/c1-4-8-7(11)9-5-6-10(2)3/h4-6H2,1-3H3,(H2,8,9,11) |
InChI Key |
KVZNSCWDFPBNTD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(Pentyloxy)methoxy]but-2-en-1-ol](/img/structure/B14526872.png)
![(3R,3aR)-3,7-Dimethoxy-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene](/img/structure/B14526877.png)
![4-[(5-Phenylthiophen-2-yl)methyl]morpholine](/img/structure/B14526884.png)

![4,5-Diethyl-1,2,3-triphenyl-3H-cyclopenta[a]naphthalene](/img/structure/B14526891.png)
![(E)-[5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine](/img/structure/B14526901.png)



